molecular formula C19H34O3 B1634450 Methyl 13-hydroxyoctadeca-9,11-dienoate

Methyl 13-hydroxyoctadeca-9,11-dienoate

Cat. No.: B1634450
M. Wt: 310.5 g/mol
InChI Key: ZVMLLPSSQZSZOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 13-hydroxyoctadeca-9,11-dienoate is a methyl ester derivative of 13-hydroxyoctadeca-9,11-dienoic acid (13-HODE), a hydroxy fatty acid formed during the oxidation of linoleic acid. It is synthesized via the reduction of linoleic acid hydroperoxide (LOOH) using sodium borohydride, followed by esterification with diazomethane . This compound is widely employed as a standard in lipid oxidation studies due to its stability and role in radical-mediated degradation pathways . Its structure features conjugated double bonds at positions 9 and 11, a hydroxyl group at position 13, and a methyl ester moiety, which collectively influence its chemical reactivity and biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 13-hydroxyoctadeca-9,11-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O3/c1-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19(21)22-2/h8,10,13,16,18,20H,3-7,9,11-12,14-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMLLPSSQZSZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CCCCCCCCC(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Substrate Preparation

The palladium-catalyzed coupling method represents a cornerstone in the stereoselective synthesis of methyl 13-hydroxyoctadeca-9,11-dienoate. As reported in Synthesis, this approach begins with the preparation of (1E,3S)-1-iodooct-1-en-3-ol [(S)-3], a chiral allylic alcohol intermediate. The iodinated substrate is synthesized via asymmetric epoxidation of oct-1-en-3-ol followed by regioselective ring-opening with hydroiodic acid, achieving >95% enantiomeric excess (ee).

Methyl dec-9-ynoate (4), the coupling partner, is prepared through esterification of dec-9-ynoic acid with methanol under acidic catalysis. The alkyne moiety in 4 ensures regioselective coordination to the palladium catalyst during the coupling step.

Coupling and Reduction Steps

The critical coupling reaction involves treating (S)-3 with 4 in the presence of a palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a copper(I) iodide co-catalyst. This generates the enyne intermediate (S)-2 with retained stereochemistry at C3 and complete E-selectivity at the newly formed double bond (C1–C2). Subsequent hydrogenation of the alkyne group in (S)-2 using Lindlar’s catalyst (Pd/CaCO₃, quinoline) selectively reduces the triple bond to a cis-diene (9Z,11E), yielding the target compound in 78% overall yield.

Table 1. Key Parameters for Palladium-Catalyzed Synthesis

Parameter Value/Detail
Catalyst System Pd(PPh₃)₄ (5 mol%), CuI (10 mol%)
Solvent Tetrahydrofuran (THF)
Temperature 60°C, 12 h
Enyne Intermediate Yield 85%
Final Reduction Yield 92% (Lindlar’s catalyst, H₂, 1 atm)

Epoxidation and Functional Group Interconversion

Epoxidation of Methyl Ricinoleate

An alternative route leverages methyl ricinoleate (methyl 12-hydroxy-9Z-octadecenoate) as a precursor. As detailed in ARKIVOC, epoxidation of methyl ricinoleate with meta-chloroperbenzoic acid (mCPBA) generates a mixture of epoxide diastereomers. While this method primarily targets epoxy derivatives, controlled ring-opening reactions can reintroduce hydroxyl groups at specific positions.

Hydroxylation via Acid-Catalyzed Rearrangement

Epoxide intermediates derived from methyl ricinoleate undergo acid-catalyzed rearrangement to yield allylic alcohols. For instance, treatment with boron trifluoride etherate (BF₃·OEt₂) induces hydride shifts, relocating the hydroxyl group to C13 while establishing the 9Z,11E diene system. This method, however, requires precise control of reaction conditions to avoid over-oxidation or isomerization.

Table 2. Epoxidation and Rearrangement Conditions

Step Reagents/Conditions Outcome
Epoxidation mCPBA (1.2 eq), CH₂Cl₂, 0°C to RT 5:5 diastereomer ratio
Acidic Rearrangement BF₃·OEt₂ (0.1 eq), hexane, 40°C, 2 h 65% yield of target alcohol

Comparative Analysis of Methodologies

Stereochemical Fidelity

The palladium-catalyzed method excels in stereochemical control, preserving the (13S) configuration and 9Z,11E geometry with >98% diastereomeric excess (de). In contrast, epoxidation-rearrangement approaches exhibit lower selectivity (70–80% de) due to competing hydride shifts and epoxide ring-opening pathways.

Scalability and Practical Considerations

  • Catalytic Coupling : Requires specialized catalysts (Pd, Cu) but achieves high atom economy. Suitable for gram-scale synthesis.
  • Epoxidation-Rearrangement : Utilizes inexpensive reagents (mCPBA, BF₃) but involves multiple purification steps, limiting scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 13-hydroxyoctadeca-9,11-dienoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds can be reduced to form saturated fatty acid derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using hydrogen gas and a metal catalyst such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated fatty acid methyl esters.

    Substitution: Formation of various substituted fatty acid derivatives.

Scientific Research Applications

Pharmaceutical Applications

Methyl 13-hydroxyoctadeca-9,11-dienoate has been studied for its potential therapeutic uses, particularly in the context of inflammation and cancer.

  • Anti-inflammatory Properties : Research indicates that 13-HODE can modulate inflammatory responses by influencing the interaction between activated platelets and endothelial cells. For instance, studies have shown that exogenous 13-HODE reduces platelet adherence to endothelial monolayers activated by thrombin, suggesting a protective role against thrombosis and inflammation .
  • Cancer Metastasis Inhibition : The compound has been linked to the inhibition of cancer cell adhesion and metastasis. It affects cellular signaling pathways that are critical in cancer progression, making it a candidate for further investigation in cancer therapeutics .

Biochemical Research

In biochemistry, this compound serves as a valuable tool for understanding lipid metabolism and cellular signaling.

  • Lipid Metabolism : The compound is involved in the synthesis of bioactive lipids that play a role in cellular signaling. It modulates nitric oxide production and other reactive species within cells, which are crucial for various physiological processes.
  • Gene Expression Regulation : Studies have indicated that this compound influences gene expression related to inflammation and cell proliferation. This regulatory capacity makes it an important molecule for research into metabolic disorders and inflammatory diseases.

Industrial Applications

This compound can also be utilized in industrial settings.

  • Synthesis and Extraction : The compound can be synthesized through the esterification of 13-hydroxy-9,11-octadecadienoic acid with methanol under acidic conditions. Additionally, it can be extracted from natural sources such as plant oils, followed by chemical modification to achieve desired purity levels.

Data Table: Comparison of Related Compounds

Compound NameStructure FeaturesUnique Aspects
This compound (13-HODE)Contains hydroxyl group and conjugated double bondsInvolved in inflammation modulation
9,12-Octadecadienoic acid, methyl ester (Z,Z)Contains two double bondsKnown for dietary fat roles
Methyl (E,Z)-13-hydroxy-9,11-octadecadienoateSimilar structure but different stereochemistryVaries bioactivity profile due to stereoisomerism

Case Studies

  • Inflammation Modulation : A study demonstrated that exogenous application of 13-HODE significantly reduced platelet aggregation induced by thrombin in cultured endothelial cells. This suggests its potential use in developing anti-thrombotic therapies .
  • Cancer Research : Another investigation highlighted the role of 13-HODE in inhibiting adhesion of cancer cells to endothelial layers, providing insight into its mechanism as an anti-metastatic agent. The findings suggest that manipulating levels of this compound could influence cancer progression .
  • Lipid Oxidation Studies : Research on lipid oxidation pathways has shown that this compound participates actively in oxidative reactions that may lead to the formation of various bioactive compounds during food processing .

Mechanism of Action

The mechanism of action of Methyl 13-hydroxyoctadeca-9,11-dienoate involves its interaction with cellular membranes and signaling pathways. The hydroxyl group and conjugated double bonds allow it to participate in various biochemical reactions. It can modulate the activity of enzymes involved in lipid metabolism and influence the expression of genes related to inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Key Functional Groups Structural Features Reactivity/Biological Role
Methyl 13-hydroxyoctadeca-9,11-dienoate Hydroxyl, conjugated diene, methyl ester C18 chain with 9,11-diene; 13-OH; methyl ester Radical scavenging, nitrosative breakdown
13-Hydroxyoctadeca-9,11-dienoic acid (13-HODE) Hydroxyl, conjugated diene, carboxylic acid Free acid form of the above Endogenous PPARγ ligand, anti-inflammatory
Methyl 13-hydroperoxyoctadeca-9,11-dienoate Hydroperoxide, conjugated diene, methyl ester 13-OOH instead of 13-OH Pro-oxidant, precursor to lipid radicals
Methyl (9E,11E)-octadeca-9,11-dienoate Conjugated diene, methyl ester Lacks hydroxyl group Found in plant oils, less polar
Stearic acid (octadecanoic acid) Saturated carboxylic acid No double bonds or hydroxyl groups Higher melting point, inert in oxidation

Physicochemical Properties

  • Lipophilicity (LogP): this compound: LogP <5 (predicted), optimal for membrane permeability . 13-HODE (free acid): LogP ~3.5, lower due to carboxylic acid group . Methyl 13-hydroperoxyoctadeca-9,11-dienoate: Higher LogP due to hydroperoxide but unstable .
  • Skin Permeability (LogKp): this compound: LogKp = -4.19 cm/s (better than ciprofloxacin, LogKp = -9.09) .

Reactivity and Degradation Pathways

  • Radical Stability: The hydroxyl group at position 13 stabilizes lipid radicals, reducing oxidative chain reactions compared to hydroperoxide derivatives like Methyl 13-hydroperoxyoctadeca-9,11-dienoate, which decompose into reactive alkoxyl radicals .

Key Research Findings

Biological Relevance:
The free acid (13-HODE) modulates PPARγ, linking lipid oxidation products to anti-inflammatory signaling .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula LogP LogKp (cm/s) LD50 (mg/kg)
This compound C19H34O3 <5 -4.19 N/A
13-HODE C18H32O3 ~3.5 N/A 500–5000
Methyl 13-hydroperoxyoctadeca-9,11-dienoate C19H34O4 >5 N/A N/A

Table 2: Degradation Products

Compound Reaction Conditions Major Product
This compound Nitrite, acidic pH 4-Nitro-2-oximinoalk-3-enal
Methyl 13-hydroperoxyoctadeca-9,11-dienoate Heat or light Alkoxyl radicals, aldehydes

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValueReference
Molecular formulaC₁₉H₃₄O₃
Molecular weight310.47 g/mol
pKa14.39 ± 0.20
SolubilityEthanol, DMSO (>10 mM)
StabilityDecomposes at >40°C or pH <4

Q. Table 2: Comparison of Synthesis Methods

ParameterEnzymatic SynthesisChemical Synthesis
StereoselectivityHigh (ee >98%)Moderate (ee 70–80%)
ScalabilityLimited (mg scale)High (g scale)
CostHigh (enzyme purification)Low (DCC/DMAP reagents)

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